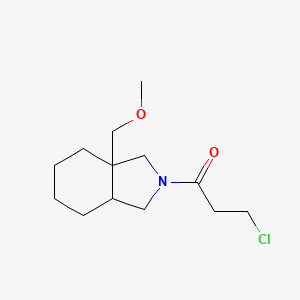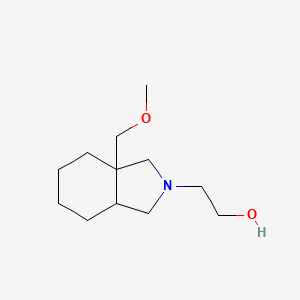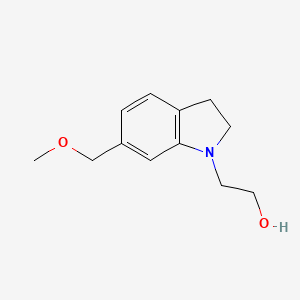![molecular formula C12H16ClN3O B1478921 1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine CAS No. 2098073-21-1](/img/structure/B1478921.png)
1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine
Übersicht
Beschreibung
1-(3-chloropyrazin-2-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine is a useful research compound. Its molecular formula is C12H16ClN3O and its molecular weight is 253.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Utilities of Heterocyclic Compounds
- Synthetic Approaches and Biological Applications : Research on heterocyclic compounds, including benzimidazoles, quinoxalines, and diazepines, highlights synthetic methodologies and their broad biological applications. These compounds are key scaffolds in pharmaceuticals and demonstrate a range of biological activities, underscoring their importance in medicinal chemistry and drug design (Ibrahim, 2011).
Quinoxaline and its Derivatives
- Quinoxaline in Drug Development : Quinoxaline derivatives are explored for their antitumoral properties and as catalyst ligands in various synthetic processes. Their versatility and biological efficacy indicate their significant role in developing new pharmaceuticals (Pareek & Kishor, 2015).
Hexaazatriphenylene (HAT) Derivatives
- Applications in Organic Materials and Nanoscience : HAT derivatives, known for their excellent π–π stacking ability, serve as fundamental components in n-type semiconductors, sensors, and microporous polymers for energy storage. Their structural features enable a wide range of applications in organic electronics and materials science (Segura et al., 2015).
Benzodiazepine-Related Compounds
- Diverse Biological Efficacy : The study of benzodiazepine analogues fused with five-membered nitrogen heterocycles reveals potential medicinal applications against diseases with currently no remedy, such as certain cancer types. This underscores the ongoing importance of heterocyclic chemistry in discovering new therapeutic agents (Földesi et al., 2018).
1,2,3-Triazoles in Drug Discovery
- Synthetic Routes and Biological Activities : 1,2,3-Triazoles are highlighted for their diverse applications in drug discovery, material science, and organic synthesis. Their broad spectrum of biological activities and the development of synthetic routes for 1,4-disubstituted 1,2,3-triazoles further illustrate the compound's relevance in pharmaceutical chemistry (Kaushik et al., 2019).
Wirkmechanismus
Target of Action
Pyrazine derivatives have been reported to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Oxazepine derivatives also possess an array of pharmacological activities .
Mode of Action
Compounds containing similar structures have been known to interact with various targets leading to their biological effects .
Eigenschaften
IUPAC Name |
1-(3-chloropyrazin-2-yl)-2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-11-12(15-5-4-14-11)16-6-7-17-8-9-2-1-3-10(9)16/h4-5,9-10H,1-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSJPUMLDRYTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478841.png)

![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478843.png)




![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478852.png)
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478853.png)
![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478854.png)



